molecular formula C20H14BrN3O3S B2855649 N-[4-bromo-2-(3-hydroxyquinoxalin-2-yl)phenyl]benzenesulfonamide CAS No. 887869-74-1

N-[4-bromo-2-(3-hydroxyquinoxalin-2-yl)phenyl]benzenesulfonamide

Cat. No. B2855649
CAS RN: 887869-74-1
M. Wt: 456.31
InChI Key: HGPLSRHRTZKEPH-UHFFFAOYSA-N
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Description

“N-[4-bromo-2-(3-hydroxyquinoxalin-2-yl)phenyl]benzenesulfonamide” is a compound that contains a quinoxaline derivative . Quinoxaline derivatives have been found to exhibit diverse pharmacological activities .


Synthesis Analysis

The synthesis of quinoxaline derivatives involves various methods and synthetic strategies . For instance, the synthesis of quinoxaline derivatives can be achieved via many different methods such as the condensation of aromatic diamines and dicarbonyl derivatives .


Molecular Structure Analysis

The molecular structure of “this compound” was confirmed by their physicochemical properties and spectroanalytical data .


Chemical Reactions Analysis

Quinoxaline derivatives undergo various reactions such as oxidation, nitration, diazotization, alkylation, addition, condensation, cyclization, and substitutions .

Future Directions

The future directions for “N-[4-bromo-2-(3-hydroxyquinoxalin-2-yl)phenyl]benzenesulfonamide” and similar compounds could involve further exploration of their pharmacological activities . The development of new synthesis methods and the study of their mechanisms of action could also be areas of future research .

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for N-[4-bromo-2-(3-hydroxyquinoxalin-2-yl)phenyl]benzenesulfonamide involves the reaction of 4-bromo-2-(3-hydroxyquinoxalin-2-yl)aniline with benzenesulfonyl chloride in the presence of a base to form the desired product.", "Starting Materials": [ "4-bromo-2-(3-hydroxyquinoxalin-2-yl)aniline", "benzenesulfonyl chloride", "base (e.g. triethylamine)" ], "Reaction": [ "Step 1: Dissolve 4-bromo-2-(3-hydroxyquinoxalin-2-yl)aniline in a suitable solvent (e.g. dichloromethane).", "Step 2: Add a base (e.g. triethylamine) to the solution and stir.", "Step 3: Slowly add benzenesulfonyl chloride to the solution while stirring.", "Step 4: Continue stirring the reaction mixture for several hours at room temperature.", "Step 5: Filter the resulting precipitate and wash with a suitable solvent (e.g. ethanol).", "Step 6: Dry the product under vacuum to obtain N-[4-bromo-2-(3-hydroxyquinoxalin-2-yl)phenyl]benzenesulfonamide." ] }

CAS RN

887869-74-1

Molecular Formula

C20H14BrN3O3S

Molecular Weight

456.31

IUPAC Name

N-[4-bromo-2-(3-oxo-4H-quinoxalin-2-yl)phenyl]benzenesulfonamide

InChI

InChI=1S/C20H14BrN3O3S/c21-13-10-11-16(24-28(26,27)14-6-2-1-3-7-14)15(12-13)19-20(25)23-18-9-5-4-8-17(18)22-19/h1-12,24H,(H,23,25)

InChI Key

HGPLSRHRTZKEPH-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)S(=O)(=O)NC2=C(C=C(C=C2)Br)C3=NC4=CC=CC=C4NC3=O

solubility

soluble

Origin of Product

United States

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